Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)-
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Overview
Description
Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a heptalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the heptalene core, followed by the introduction of methoxy groups and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy groups and acetamide linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different functional groups replacing the methoxy or acetamide groups.
Scientific Research Applications
Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[5,6,7,9-tetrahydro-5(or 6)-hydroxy-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
- Other heptalene derivatives
Uniqueness
The uniqueness of Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- lies in its specific arrangement of functional groups and the heptalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
84426-28-8 |
---|---|
Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(7S)-10-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H26N2O6/c1-12(26)24-17-8-6-14-10-20(29-3)22(30-4)23(31-5)21(14)15-7-9-18(25-13(2)27)19(28)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26)(H,25,27,28)/t17-/m0/s1 |
InChI Key |
FIUVBUOFEKNXPH-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC |
Origin of Product |
United States |
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